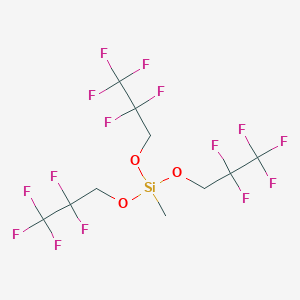
Methyltris(2,2,3,3,3-pentafluoropropoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltris(2,2,3,3,3-pentafluoropropoxy)silane is a chemical compound known for its unique properties and applications in various fields. It is a silane compound with three 2,2,3,3,3-pentafluoropropoxy groups attached to a central silicon atom. This compound is often used in the synthesis of other chemicals and materials due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyltris(2,2,3,3,3-pentafluoropropoxy)silane typically involves the reaction of methyltrichlorosilane with 2,2,3,3,3-pentafluoropropanol in the presence of a base. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyltris(2,2,3,3,3-pentafluoropropoxy)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the pentafluoropropoxy groups can be replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and other by-products.
Condensation Reactions: It can react with other silanes or silanols to form siloxane bonds, which are useful in the production of silicone materials.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, acids, and nucleophiles. Reaction conditions often involve anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted silanes, silanols, and siloxanes.
Aplicaciones Científicas De Investigación
Methyltris(2,2,3,3,3-pentafluoropropoxy)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of fluorinated compounds and materials.
Biology: The compound’s unique properties make it useful in the development of bio-compatible materials and coatings.
Medicine: Research is ongoing into its potential use in drug delivery systems and medical devices.
Industry: It is used in the production of specialty coatings, adhesives, and sealants due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of Methyltris(2,2,3,3,3-pentafluoropropoxy)silane involves its ability to form strong bonds with other molecules. The silicon atom can form stable bonds with oxygen, carbon, and other elements, making it a versatile building block in chemical synthesis. The pentafluoropropoxy groups enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Methyltrichlorosilane: A precursor used in the synthesis of Methyltris(2,2,3,3,3-pentafluoropropoxy)silane.
Trimethylsilyl Chloride: Another silane compound with different substituents.
Hexamethyldisiloxane: A siloxane compound with different properties and applications.
Uniqueness
This compound is unique due to the presence of the pentafluoropropoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity, stability, and compatibility with various substrates, making it valuable in specialized applications.
Propiedades
Número CAS |
169155-40-2 |
|---|---|
Fórmula molecular |
C10H9F15O3Si |
Peso molecular |
490.24 g/mol |
Nombre IUPAC |
methyl-tris(2,2,3,3,3-pentafluoropropoxy)silane |
InChI |
InChI=1S/C10H9F15O3Si/c1-29(26-2-5(11,12)8(17,18)19,27-3-6(13,14)9(20,21)22)28-4-7(15,16)10(23,24)25/h2-4H2,1H3 |
Clave InChI |
VBTXHVSHBNHQHL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](OCC(C(F)(F)F)(F)F)(OCC(C(F)(F)F)(F)F)OCC(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14267981.png)
![N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine](/img/structure/B14267986.png)
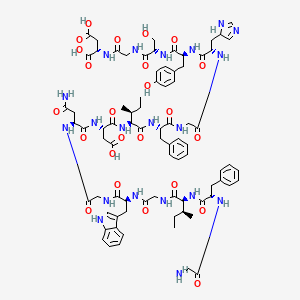
![N,N'-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline]](/img/structure/B14268004.png)
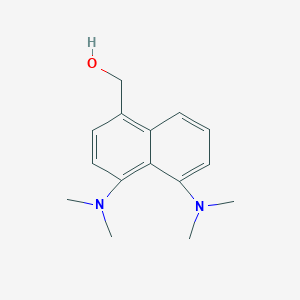
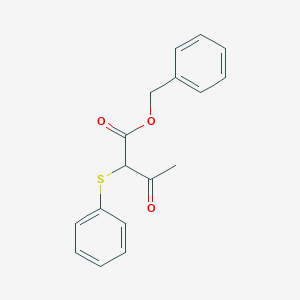
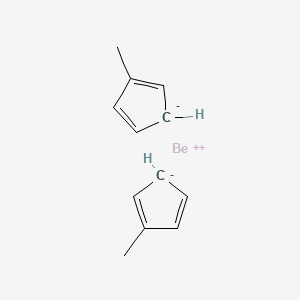

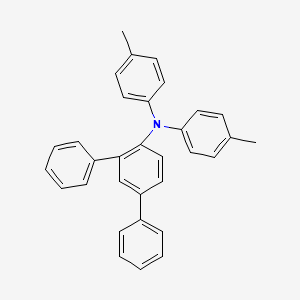
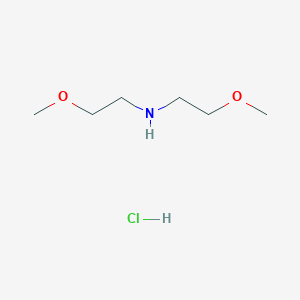
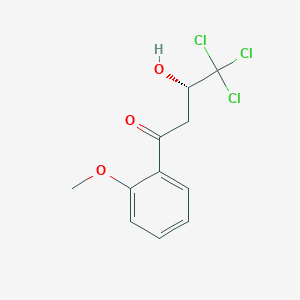

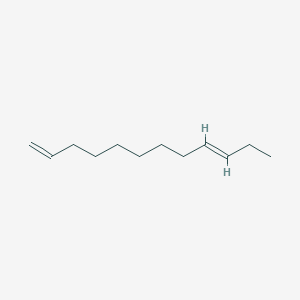
![Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate](/img/structure/B14268052.png)
